molecular formula C18H22N4O4 B12697507 Benzenecarboximidamide, 4,4'-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)- CAS No. 181883-51-2

Benzenecarboximidamide, 4,4'-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)-

Cat. No.: B12697507
CAS No.: 181883-51-2
M. Wt: 358.4 g/mol
InChI Key: YWHQBFNXBMLONH-IYBDPMFKSA-N
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Description

Benzenecarboximidamide, 4,4’-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)- is a complex organic compound characterized by its unique structure, which includes benzenecarboximidamide groups linked by a 2,3-dihydroxy-1,4-butanediyl bis(oxy) bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidamide, 4,4’-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)- typically involves multi-step organic reactionsThe reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures is essential to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidamide, 4,4’-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction can produce amines, and substitution reactions can result in various substituted benzenecarboximidamide derivatives .

Scientific Research Applications

Benzenecarboximidamide, 4,4’-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenecarboximidamide, 4,4’-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzenecarboximidamide, 4,4’-((2,3-dihydroxy-1,4-butanediyl)bis(oxy))bis-, (R*,S*)- lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

181883-51-2

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

4-[(2R,3S)-4-(4-carbamimidoylphenoxy)-2,3-dihydroxybutoxy]benzenecarboximidamide

InChI

InChI=1S/C18H22N4O4/c19-17(20)11-1-5-13(6-2-11)25-9-15(23)16(24)10-26-14-7-3-12(4-8-14)18(21)22/h1-8,15-16,23-24H,9-10H2,(H3,19,20)(H3,21,22)/t15-,16+

InChI Key

YWHQBFNXBMLONH-IYBDPMFKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=N)N)OC[C@H]([C@H](COC2=CC=C(C=C2)C(=N)N)O)O

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCC(C(COC2=CC=C(C=C2)C(=N)N)O)O

Origin of Product

United States

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